molecular formula C13H18N2O2 B8332198 [4-(2-Methoxy-phenyl)-piperazin-1-yl]-acetaldehyde

[4-(2-Methoxy-phenyl)-piperazin-1-yl]-acetaldehyde

Cat. No. B8332198
M. Wt: 234.29 g/mol
InChI Key: LBFNJPUQRZUHOB-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

[4-(2-Methoxy-phenyl)-piperazin-1-yl]-acetaldehyde (28B) is prepared from 28A as described for 1E.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][OH:17])[CH2:11][CH2:10]1.O=CCCCNC(=O)C1C=CC=CC=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH:16]=[O:17])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CCCCNC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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